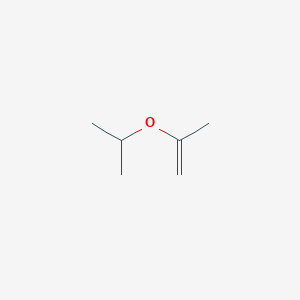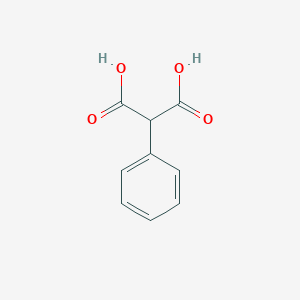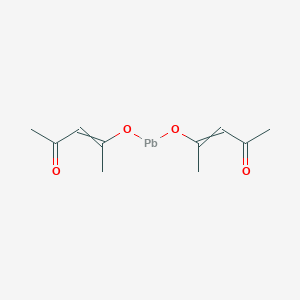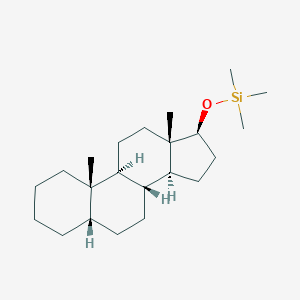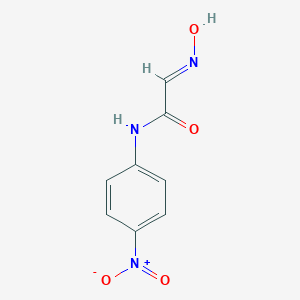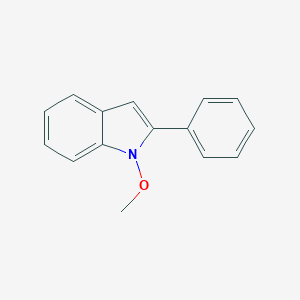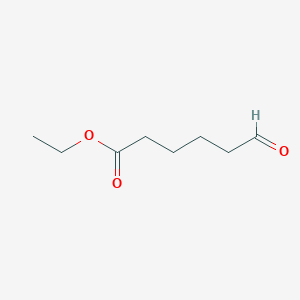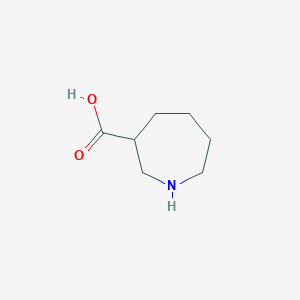
Azepane-3-carboxylic acid
Vue d'ensemble
Description
Azepane-3-carboxylic acid is a chemical compound with the formula C7H13NO2 . It is a derivative of azepane, which is a cyclic secondary amine and a precursor to several drugs and pesticides .
Synthesis Analysis
The synthesis of azepane derivatives, such as azepane-3-carboxylic acid, often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of azepane-3-carboxylic acid is characterized by a seven-membered ring with a carboxylic acid group attached. The molecular weight is 143.18 g/mol . The InChI code is 1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H .Applications De Recherche Scientifique
Pharmacology: Novel Drug Synthesis
Azepane-3-carboxylic acid serves as a building block in the synthesis of various pharmacologically active molecules. Its seven-membered ring structure is a key intermediate in creating compounds with potential therapeutic effects. For instance, azepane derivatives have been identified as novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents . The azepane scaffold is particularly significant in the development of new drugs due to its unique chemical properties that can influence the bioactivity and pharmacokinetics of the resulting compounds .
Organic Synthesis: Heterocyclic Compound Formation
In organic chemistry, azepane-3-carboxylic acid is utilized in the synthesis of seven-membered heterocyclic systems such as azepines, oxazepines, and thiazepines . These heterocycles are of great interest due to their contribution to medical and pharmaceutical chemistry. The compound’s ability to undergo various reactions, including one-pot synthesis and recyclization, makes it a valuable tool for expanding the methods of organic synthesis .
Medicinal Chemistry: Drug Design and Discovery
Azepane-3-carboxylic acid plays a role in medicinal chemistry, where it is used to design and discover new drugs. Its incorporation into drug candidates can lead to the discovery of compounds with unique pharmacological properties . The structural versatility of azepane-3-carboxylic acid allows for the creation of diverse libraries of compounds, which can be screened for various biological activities .
Industrial Applications: Material Science
In the industrial sector, azepane-3-carboxylic acid finds applications in material science. It can be used in the modification of surfaces, such as in the production of polymer nanomaterials . Its chemical properties enable it to interact with other compounds, facilitating the creation of materials with desired characteristics.
Biochemistry Research: Enzyme Inhibition Studies
Azepane-3-carboxylic acid is also significant in biochemistry research, particularly in studies involving enzyme inhibition. Its structure can mimic natural substrates or bind to active sites, making it a useful tool for understanding enzyme mechanisms and for the development of enzyme inhibitors .
Environmental Impact Studies: Pollution Remediation
Lastly, azepane-3-carboxylic acid can be involved in environmental impact studies, particularly in the remediation of contaminated sites. While not directly used for cleanup, its structural analogs and derivatives can be studied to understand their persistence and mobility in the environment, aiding in the development of strategies for pollution remediation .
Safety and Hazards
Mécanisme D'action
Target of Action
Azepane-3-carboxylic acid is a seven-membered heterocyclic compound Azepane derivatives have been found to be key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
Azepane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azepane-3-carboxylic acid and its derivatives can affect various biochemical pathwaysAzepane derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Azepane derivatives have been associated with a wide range of biological activities, including antidiabetic, anticancer, and dna binding activities . These activities suggest that Azepane-3-carboxylic acid and its derivatives could have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
azepane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWXFLBYQNTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541337 | |
| Record name | Azepane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-3-carboxylic acid | |
CAS RN |
77974-81-3 | |
| Record name | Azepane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
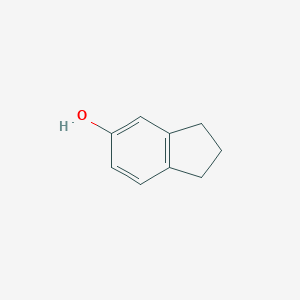

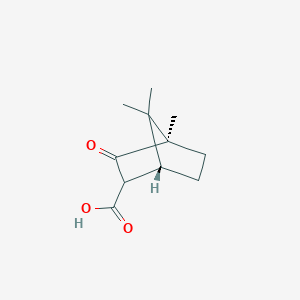
![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)
